

An In-Depth Technical Guide to 4,6-Dichloro-5-cyanopicolinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-5-cyanopicolinic acid

Cat. No.: B1430620

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular structure, properties, and handling of **4,6-dichloro-5-cyanopicolinic acid**.

Chemical Identity and Core Properties

4,6-Dichloro-5-cyanopicolinic acid is a substituted pyridinecarboxylic acid, a class of organic compounds recognized for their utility as versatile building blocks in synthetic chemistry. The presence of multiple reactive functional groups—a carboxylic acid, a nitrile, and two chlorine atoms—on the pyridine scaffold makes it a valuable intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.

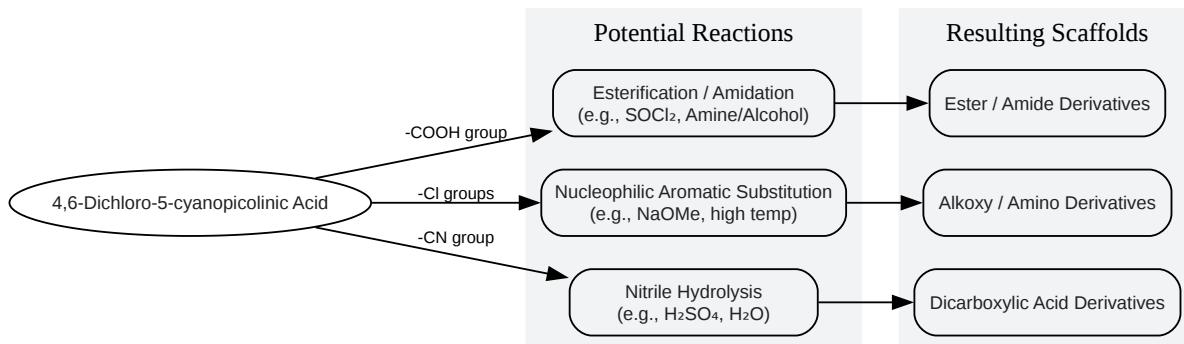
The compound's formal IUPAC name is 4,6-dichloro-5-cyanopyridine-2-carboxylic acid^[1]. It is typically supplied as a solid and requires storage in an inert atmosphere at temperatures between 2-8°C to maintain its stability^[2].

Summary of Physicochemical Data

For ease of reference, the key quantitative and identifying data for this compound are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	4,6-dichloro-5-cyanopyridine-2-carboxylic acid	[1]
Synonyms	4,6-Dichloro-5-Cyano-2-Pyridinecarboxylic Acid	[1]
CAS Number	861545-83-7	[1] [3]
Molecular Formula	C ₇ H ₂ Cl ₂ N ₂ O ₂	[1] [3] [4]
Molecular Weight	217.01 g/mol	[1] [3]
MDL Number	MFCD24485714	[1] [3]
PubChem CID	71464213	[1]
SMILES	C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl	[2]

Molecular Structure and Visualization


The structure of **4,6-dichloro-5-cyanopicolinic acid** is defined by a central pyridine ring. The substituents are arranged as follows: a carboxylic acid group at position 2 (making it a picolinic acid derivative), chlorine atoms at positions 4 and 6, and a cyano (nitrile) group at position 5. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring and its functional groups.

Caption: 2D molecular structure of **4,6-dichloro-5-cyanopicolinic acid**.

Synthetic Utility and Experimental Considerations

While specific, detailed synthesis protocols for **4,6-dichloro-5-cyanopicolinic acid** are proprietary to chemical suppliers, its value lies in its potential for derivatization. Understanding the reactivity of its constituent functional groups is key to its application in research.

Workflow for Derivatization

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for derivatizing the core molecule.

Expert Insights on Experimental Design:

- **Carboxylic Acid Modification:** The carboxylic acid at the C2 position is the most accessible functional group for standard transformations. Activation with reagents like thionyl chloride (SOCl_2) or carbodiimides (e.g., EDC) readily forms an acyl chloride or an active ester, respectively. These intermediates can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to generate libraries of ester or amide derivatives. This is a foundational strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$):** The chlorine atoms on the pyridine ring are activated towards $\text{S}_{\text{n}}\text{Ar}$ by the electron-withdrawing effects of the adjacent nitrogen atom and the cyano group. However, these reactions typically require forcing conditions, such as high temperatures and strong nucleophiles (e.g., sodium methoxide, amines). The chlorine at position 6 is generally more susceptible to substitution than the one at position 4 due to its proximity to the ring nitrogen.
- **Nitrile Group Chemistry:** The cyano group can be hydrolyzed under strong acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a pyridine dicarboxylic acid derivative. Alternatively, it can be reduced to an aminomethyl group, introducing a basic side chain.

Safety and Handling Protocols

Proper handling of **4,6-dichloro-5-cyanopicolinic acid** is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.

GHS Hazard Information:

- Signal Word: Warning[2][5]
- Pictogram: GHS07 (Exclamation Mark)[5]
- Hazard Statements:
 - H302: Harmful if swallowed[2][5].
 - H315: Causes skin irritation[2][5].
 - H319: Causes serious eye irritation[2][5].
 - H335: May cause respiratory irritation[2][5].

Recommended Laboratory Practices: A self-validating safety protocol should always be in place when handling this chemical.

- Engineering Controls: All weighing and manipulation of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. Due to its classification as a respiratory irritant, a face shield may be warranted for handling larger quantities.
- Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. As recommended, storage under an inert atmosphere at 2-8°C is ideal[2].
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

By adhering to these protocols, researchers can safely utilize this versatile chemical intermediate in their synthetic endeavors.

References

- **4,6-Dichloro-5-cyanopicolinic acid** | CAS 861545-83-7. AMERICAN ELEMENTS®. [Link]
- **4,6-DICHLORO-5-CYANOPICOLINIC ACID** [Q06120]. ChemUniverse. [Link]
- 861545-83-7 | **4,6-Dichloro-5-cyanopicolinic acid**. 1PlusChem LLC. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. americanelements.com [americanelements.com]
- 2. achmem.com [achmem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 1pchem.com [1pchem.com]
- 5. 4,6-Dichloropicolinic acid | 88912-25-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,6-Dichloro-5-cyanopicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1430620#4-6-dichloro-5-cyanopicolinic-acid-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com